![molecular formula C21H26Cl2N4O2 B610504 (3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol CAS No. 2172651-73-7](/img/structure/B610504.png)

(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

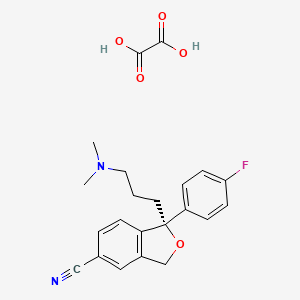

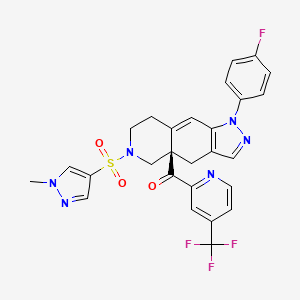

The compound appears to be a complex organic molecule with several functional groups. It contains a spirocyclic structure (a type of cyclic compound where two rings share a single atom), an amino group, a pyrazine ring (a type of aromatic ring containing nitrogen atoms), and a methanol group.

Synthesis Analysis

Without specific information on this compound, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar spirocyclic compounds often involves cyclization reactions, and the synthesis of pyrazine derivatives often involves condensation reactions of diamines and dicarbonyl compounds.Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups and a spirocyclic ring. The 3D structure would be influenced by factors such as the size and shape of the different functional groups, the presence of any chiral centers, and the conformation of the spirocyclic ring.Chemical Reactions Analysis

Again, without specific information, it’s hard to say exactly what reactions this compound might undergo. However, the amino group could potentially be involved in acid-base reactions, the methanol group could potentially be involved in reactions with acids or bases, and the pyrazine ring might potentially undergo electrophilic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on factors such as its molecular structure, the types of functional groups present, and the overall polarity of the molecule.Applications De Recherche Scientifique

-

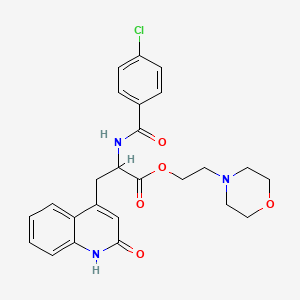

Bone Anabolic Agents

- Field : Bioorganic & Medicinal Chemistry

- Application : The compound is similar to a class of molecules that have been studied for their potential as bone anabolic agents .

- Method : In the study, C4-piperidine derivatives with polar functional groups were synthesized . The optimized compound showed the highest in vivo efficacy in this series .

- Results : Significant synergistic effects were observed following co-administration of the compound and alendronate or parathyroid hormone . The mechanism of action is most likely mediated through CDK8 inhibition .

-

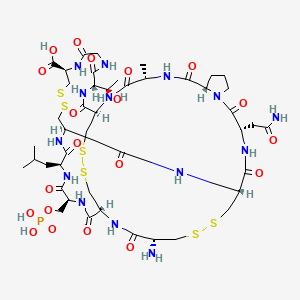

Inhibitor of SHP2

- Field : Structural Biology

- Application : The compound is similar to a class of molecules that have been used as inhibitors of SHP2 , a protein tyrosine phosphatase required for signaling downstream of receptor tyrosine kinases (RTKs).

- Method : X-ray crystallography and biophysical techniques were used to identify fragments binding to multiple sites on SHP2 . Structure-guided optimization, including several computational methods, led to the discovery of two structurally distinct series of SHP2 inhibitors .

- Results : One of these series was advanced to a low-nanomolar lead that inhibited tumor growth when dosed orally to mice bearing HCC827 xenografts .

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. For example, some compounds are hazardous due to their reactivity, while others are hazardous due to their toxicity.

Orientations Futures

Future research on this compound could potentially involve further exploration of its synthesis, investigation of its reactivity, or study of its potential uses, depending on the interests of the researchers.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and characteristics of this specific compound could vary. For detailed and accurate information, specific studies on this compound would need to be consulted.

Propriétés

IUPAC Name |

[3-[(3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2N4O2/c1-12-18(14-4-3-5-15(22)17(14)23)26-16(10-28)20(25-12)27-8-6-21(7-9-27)11-29-13(2)19(21)24/h3-5,13,19,28H,6-11,24H2,1-2H3/t13-,19+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKUYEYLZXGGCRD-ORAYPTAESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C2(CCN(CC2)C3=NC(=C(N=C3CO)C4=C(C(=CC=C4)Cl)Cl)C)CO1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((3S,4S)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-6-(2,3-dichlorophenyl)-5-methylpyrazin-2-yl)methanol | |

CAS RN |

2172651-73-7 |

Source

|

| Record name | RMC-4550 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2172651737 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RMC-4550 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Q6NVG4EXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)